N-[(1S)-2-[[(1S)-1-Hydroxy-3-methylbutyl]amino]-2-oxo-1-(phenylmethyl)ethyl]-2-pyrazinecarboxamide
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Overview
Description
N-[(1S)-2-[[(1S)-1-Hydroxy-3-methylbutyl]amino]-2-oxo-1-(phenylmethyl)ethyl]-2-pyrazinecarboxamide is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure and properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-2-[[(1S)-1-Hydroxy-3-methylbutyl]amino]-2-oxo-1-(phenylmethyl)ethyl]-2-pyrazinecarboxamide typically involves multiple stepsThe reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and yield of the compound while maintaining high purity standards. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-2-[[(1S)-1-Hydroxy-3-methylbutyl]amino]-2-oxo-1-(phenylmethyl)ethyl]-2-pyrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[(1S)-2-[[(1S)-1-Hydroxy-3-methylbutyl]amino]-2-oxo-1-(phenylmethyl)ethyl]-2-pyrazinecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of N-[(1S)-2-[[(1S)-1-Hydroxy-3-methylbutyl]amino]-2-oxo-1-(phenylmethyl)ethyl]-2-pyrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological processes. For example, it may act as a reversible inhibitor of the 26S proteasome, a multiprotein complex involved in protein degradation .
Comparison with Similar Compounds
Similar Compounds
Bortezomib: A proteasome inhibitor used in the treatment of multiple myeloma.
Carfilzomib: Another proteasome inhibitor with similar applications in cancer therapy.
Ixazomib: An oral proteasome inhibitor used in combination with other drugs for cancer treatment
Uniqueness
N-[(1S)-2-[[(1S)-1-Hydroxy-3-methylbutyl]amino]-2-oxo-1-(phenylmethyl)ethyl]-2-pyrazinecarboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research and therapeutic applications .
Properties
Molecular Formula |
C19H24N4O3 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-[1-[(1-hydroxy-3-methylbutyl)amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C19H24N4O3/c1-13(2)10-17(24)23-18(25)15(11-14-6-4-3-5-7-14)22-19(26)16-12-20-8-9-21-16/h3-9,12-13,15,17,24H,10-11H2,1-2H3,(H,22,26)(H,23,25) |
InChI Key |
NEIDLJIPMZVISC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)O |
Origin of Product |
United States |
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